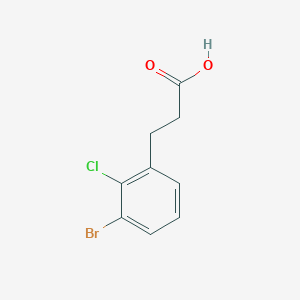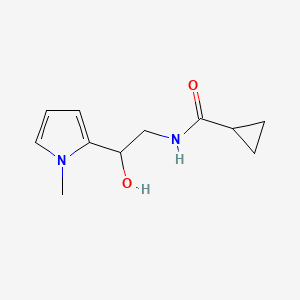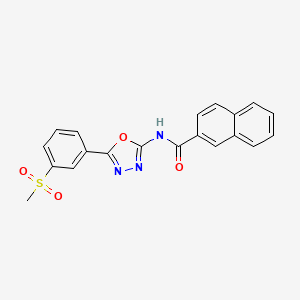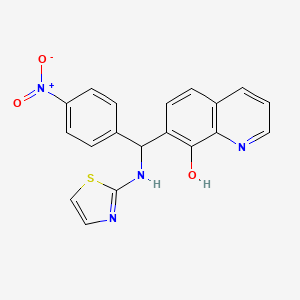
N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide, commonly known as E-3810, is a novel small molecule inhibitor of the angiopoietin-Tie2 signaling pathway. The angiopoietin-Tie2 pathway plays a crucial role in the regulation of angiogenesis, which is the process of forming new blood vessels from pre-existing ones. E-3810 has shown promising results in preclinical studies as an anti-angiogenic agent for the treatment of various types of cancer and other diseases.
Mécanisme D'action
E-3810 works by selectively inhibiting the activity of the Tie2 receptor, which is activated by angiopoietin-1 and angiopoietin-2. The Tie2 receptor plays a crucial role in the regulation of angiogenesis, and its activation leads to the formation of new blood vessels. By inhibiting Tie2 activation, E-3810 prevents the formation of new blood vessels, thereby reducing the supply of nutrients and oxygen to the tumor and inhibiting its growth.
Biochemical and Physiological Effects:
E-3810 has been shown to have a potent anti-angiogenic effect in preclinical models of cancer, leading to the inhibition of tumor growth and metastasis. In addition, E-3810 has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of E-3810 is its selectivity for the Tie2 receptor, which minimizes off-target effects and reduces the risk of toxicity. In addition, E-3810 has shown promising results in preclinical studies as an anti-angiogenic agent for the treatment of various types of cancer. However, one of the limitations of E-3810 is its limited solubility, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for the development of E-3810 as an anti-angiogenic agent for the treatment of cancer and other diseases. One of the areas of interest is the combination of E-3810 with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy and overcome resistance. Another area of interest is the development of E-3810 as a targeted therapy for specific types of cancer, based on the expression of the angiopoietin-Tie2 pathway in the tumor microenvironment. Finally, the development of novel formulations of E-3810 with improved solubility and bioavailability may enhance its clinical utility as an anti-cancer agent.
Méthodes De Synthèse
The synthesis of E-3810 involves several steps, starting from the reaction of 2-ethoxyphenol with 2-chloroacetyl chloride to form 2-ethoxyphenyl-2-chloroacetate. This intermediate is then reacted with 2,3-dihydrofuran to form the corresponding furan derivative. The final step involves the reaction of the furan derivative with 4-methylpiperazine and sulfonyl chloride to form E-3810.
Applications De Recherche Scientifique
E-3810 has been extensively studied for its anti-angiogenic properties in various preclinical models of cancer, including breast, lung, ovarian, and pancreatic cancer. In these models, E-3810 has been shown to inhibit the growth and spread of tumors by blocking the angiopoietin-Tie2 pathway, which is essential for the formation of new blood vessels that supply nutrients and oxygen to the tumor.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-3-25-15-7-5-4-6-14(15)19-18(22)16-8-9-17(26-16)27(23,24)21-12-10-20(2)11-13-21/h4-9H,3,10-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYOSKAHPXTJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)

![N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2930156.png)
![2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2930159.png)

![2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide](/img/structure/B2930162.png)


![4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)
![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)

![N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2930170.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2930176.png)